molecular formula C13H19N3S B11749621 {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(thiophen-2-yl)methyl]amine

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(thiophen-2-yl)methyl]amine

Cat. No.: B11749621
M. Wt: 249.38 g/mol
InChI Key: QIQHHBZIXVIZBJ-UHFFFAOYSA-N
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Description

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(thiophen-2-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with a 2-methylpropyl group and a thiophene ring substituted with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Substitution with 2-methylpropyl group: The pyrazole ring is then alkylated using 2-methylpropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the thiophene ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur.

    Attachment of the methylamine group: The thiophene ring is then functionalized with a methylamine group through nucleophilic substitution using methylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazoles.

    Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazoles.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(thiophen-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique combination of functional groups allows for the creation of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(thiophen-2-yl)methyl]amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, it could bind to a receptor and either activate or inhibit its function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(thiophen-2-yl)methyl]amine: Unique due to its specific substitution pattern.

    {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine: Similar structure but with a furan ring instead of a thiophene ring.

    {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(pyridin-2-yl)methyl]amine: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring with a thiophene ring and a methylamine group. This specific arrangement of functional groups provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-thiophen-2-ylmethanamine

InChI

InChI=1S/C13H19N3S/c1-11(2)9-16-10-12(7-15-16)6-14-8-13-4-3-5-17-13/h3-5,7,10-11,14H,6,8-9H2,1-2H3

InChI Key

QIQHHBZIXVIZBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC=CS2

Origin of Product

United States

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